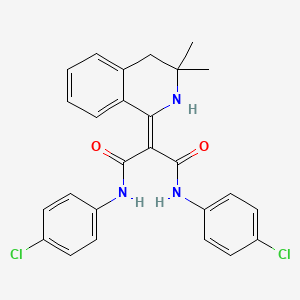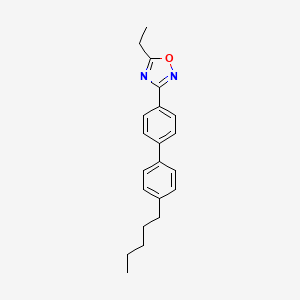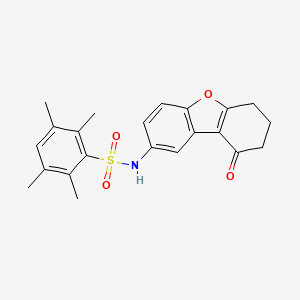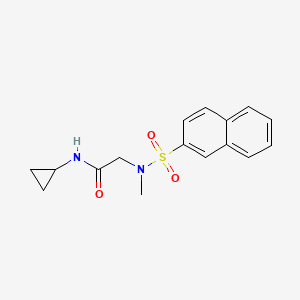
N,N'-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide
Übersicht
Beschreibung
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide is a complex organic compound that belongs to the class of amides. This compound features a unique structure with chlorophenyl groups and a dihydroisoquinoline moiety, making it of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent would depend on its ability to interact with specific molecular targets and pathways.
Industry
In industrial applications, N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoquinoline Core: Starting with a precursor such as 3,4-dihydroisoquinoline, the core structure is formed through cyclization reactions.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via nucleophilic substitution reactions using appropriate chlorinated benzene derivatives.
Amide Bond Formation: The final step involves the formation of the amide bonds, which can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.
Wirkmechanismus
The mechanism by which N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(4-chlorophenyl)propanediamide: Lacks the dihydroisoquinoline moiety.
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a propanediamide group.
Uniqueness
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide is unique due to its combination of chlorophenyl groups and the dihydroisoquinoline moiety. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N,N'-bis(4-chlorophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O2/c1-26(2)15-16-5-3-4-6-21(16)23(31-26)22(24(32)29-19-11-7-17(27)8-12-19)25(33)30-20-13-9-18(28)10-14-20/h3-14,31H,15H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKUIHEOVAHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=C(C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937802 | |
| Record name | N~1~,N~3~-Bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170658-24-9 | |
| Record name | Propanediamide, N,N'-bis(4-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl- 1(2H)-isoquinolinylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170658249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~3~-Bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-({[1-(pyridin-4-yl)ethyl]carbamoyl}amino)benzoate](/img/structure/B4572704.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B4572708.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4572721.png)
![{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4572734.png)
![2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)-3-METHYLBUTANOIC ACID](/img/structure/B4572741.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3,5-dimethoxybenzamide](/img/structure/B4572748.png)

![3-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4572754.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4572768.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-PYRIDINYLMETHYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4572771.png)

![N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine](/img/structure/B4572788.png)
![methyl 13-cyclopropyl-4-(3-nitrophenyl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B4572793.png)
